1,3,3',4,4',5,5',6,6',7,7',8,8'-Tridecafluoro-2,2'-binaphthalene
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Overview
Description
1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene is a highly fluorinated organic compound. It is characterized by the presence of multiple fluorine atoms attached to a binaphthalene core. This compound is of interest due to its unique chemical properties, which include high thermal stability, resistance to oxidation, and hydrophobicity. These properties make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene typically involves the fluorination of binaphthalene derivatives. One common method is the direct fluorination of 2,2’-binaphthalene using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as electrochemical fluorination (ECF) or the use of perfluorinated reagents. These methods allow for the efficient and large-scale production of highly fluorinated compounds with high purity.
Chemical Reactions Analysis
Types of Reactions
1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene can undergo various chemical reactions, including:
Substitution Reactions: Due to the presence of multiple fluorine atoms, this compound can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound is generally resistant to oxidation due to the electron-withdrawing nature of fluorine atoms. it can undergo reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex fluorinated aromatic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed under controlled conditions.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate (Pd(OAc)2) and triphenylphosphine (PPh3) are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield partially fluorinated binaphthalene derivatives, while coupling reactions can produce extended fluorinated aromatic systems.
Scientific Research Applications
1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of advanced fluorinated materials, including polymers and liquid crystals.
Biology: Its hydrophobic nature makes it useful in the study of membrane proteins and lipid bilayers.
Medicine: The compound’s stability and resistance to metabolic degradation make it a candidate for drug delivery systems and imaging agents.
Industry: It is employed in the production of high-performance coatings, lubricants, and electronic materials due to its thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene exerts its effects is primarily related to its fluorine content. The electron-withdrawing nature of fluorine atoms influences the compound’s reactivity and interactions with other molecules. In biological systems, its hydrophobicity allows it to interact with lipid membranes, potentially affecting membrane fluidity and protein function.
Comparison with Similar Compounds
Similar Compounds
- 1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-1-octanethiol
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
Uniqueness
Compared to other similar compounds, 1,3,3’,4,4’,5,5’,6,6’,7,7’,8,8’-Tridecafluoro-2,2’-binaphthalene stands out due to its binaphthalene core, which provides a rigid and planar structure. This structural feature, combined with extensive fluorination, imparts unique properties such as high thermal stability and resistance to chemical degradation, making it particularly valuable in applications requiring robust and durable materials.
Properties
CAS No. |
73501-13-0 |
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Molecular Formula |
C20HF13 |
Molecular Weight |
488.2 g/mol |
IUPAC Name |
1,2,3,4,5,6,8-heptafluoro-7-(3,4,5,6,7,8-hexafluoronaphthalen-2-yl)naphthalene |
InChI |
InChI=1S/C20HF13/c21-8-2(1-3-5(11(8)24)13(26)18(31)17(30)9(3)22)4-10(23)6-7(14(27)12(4)25)16(29)20(33)19(32)15(6)28/h1H |
InChI Key |
YADWBDQKVDARTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=C1C3=C(C4=C(C(=C3F)F)C(=C(C(=C4F)F)F)F)F)F)F)C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
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